ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyran ring, followed by the introduction of the amino, cyano, and benzyloxy groups. Each step requires specific reagents and conditions, such as:
Formation of the Pyran Ring: This step may involve a cyclization reaction using a suitable precursor and a catalyst.
Introduction of the Amino Group: Amination reactions using amines or ammonia under controlled conditions.
Addition of the Cyano Group: Cyanation reactions using cyanide sources like sodium cyanide or potassium cyanide.
Attachment of the Benzyloxy Group: Benzylation reactions using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and functional groups.
Material Science: Possible applications in the development of new materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-4-[3-(methoxy)phenyl]-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate
- Ethyl 6-amino-4-[3-(ethoxy)phenyl]-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate
Uniqueness
The uniqueness of ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C32H30N4O4S |
---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanylmethyl]-4-(3-phenylmethoxyphenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C32H30N4O4S/c1-4-26-20(3)14-23(16-33)31(36-26)41-19-27-29(32(37)38-5-2)28(25(17-34)30(35)40-27)22-12-9-13-24(15-22)39-18-21-10-7-6-8-11-21/h6-15,28H,4-5,18-19,35H2,1-3H3 |
InChI Key |
KRPBGDCDQSREIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1C)C#N)SCC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)OCC |
Origin of Product |
United States |
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